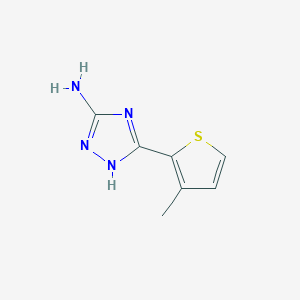![molecular formula C13H18F2N2O2 B3198841 tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate CAS No. 1016680-39-9](/img/structure/B3198841.png)
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate
Descripción general
Descripción
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H18F2N2O2 and a molecular weight of 272.29 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
The primary targets of “tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate” are currently unknown. This compound is a relatively new entity and research is still ongoing to identify its specific targets and their roles .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Métodos De Preparación
The synthesis of tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate typically involves the following steps :
Starting Materials: The synthesis begins with tert-butyl carbamate and 2,4-difluorophenyl ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) and a solvent like dichloromethane (DCM).
Procedure: The tert-butyl carbamate is reacted with 2,4-difluorophenyl ethylamine under controlled temperature conditions to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate undergoes various chemical reactions :
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Reaction conditions often involve controlled temperatures and specific solvents.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding oxides, while substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparación Con Compuestos Similares
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate can be compared with similar compounds to highlight its uniqueness :
tert-butyl N-[2-(prop-2-enamido)ethyl]carbamate: This compound has a similar structure but contains an acrylamide group instead of the difluorophenyl group.
tert-butyl 2-(2-aminoethoxy)ethylcarbamate: This compound has an ethoxy group instead of the difluorophenyl group.
tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound has multiple ethoxy groups, making it more hydrophilic compared to the difluorophenyl derivative.
These comparisons highlight the unique properties of this compound, such as its specific interactions and applications.
Propiedades
IUPAC Name |
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-11(7-16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQJWNVGUJWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide](/img/structure/B3198765.png)
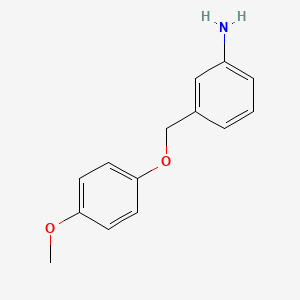
![5-Amino-1-[(2-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3198778.png)
![2-[4-(Aminomethyl)phenyl]-1,2-thiazolidine-1,1-dione](/img/structure/B3198785.png)

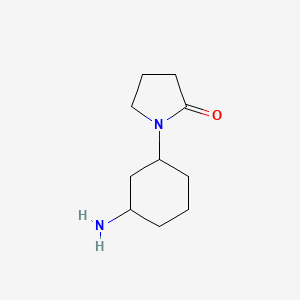
![1-[(2-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198816.png)
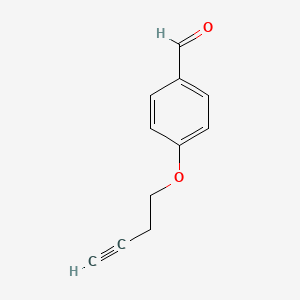
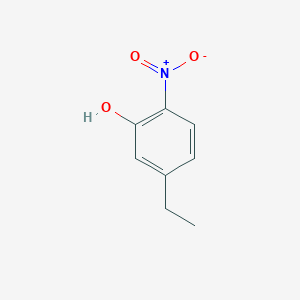
![3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3198830.png)

![N-[4-(aminomethyl)phenyl]-3-[benzyl(methyl)amino]propanamide](/img/structure/B3198849.png)
